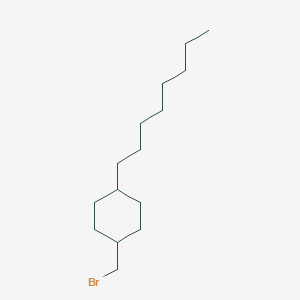
1-(Bromomethyl)-4-octylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-octylcyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the 1-position and an octyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-octylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-octylcyclohexane. The bromination reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-octylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for SN2 reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted cyclohexanes depending on the nucleophile used.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 4-octylcyclohexane.
Scientific Research Applications
1-(Bromomethyl)-4-octylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-octylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by a nucleophile . In radical reactions, the bromine atom forms a radical that can participate in further reactions .
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure with a benzene ring instead of a cyclohexane ring.
Cyclohexyl Bromide: Lacks the octyl group, making it less hydrophobic.
4-Octylcyclohexanol: The hydroxyl derivative of 1-(Bromomethyl)-4-octylcyclohexane.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and a long octyl chain, which imparts specific reactivity and hydrophobic properties. This makes it suitable for applications where both reactivity and hydrophobicity are desired.
Properties
CAS No. |
71458-17-8 |
|---|---|
Molecular Formula |
C15H29Br |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-(bromomethyl)-4-octylcyclohexane |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h14-15H,2-13H2,1H3 |
InChI Key |
RTAXQTXEQYCDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


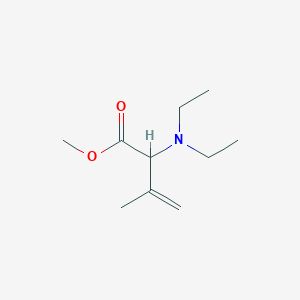

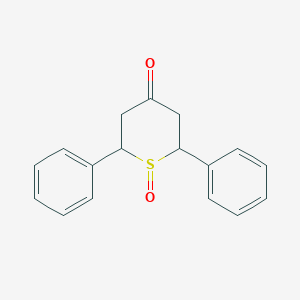
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

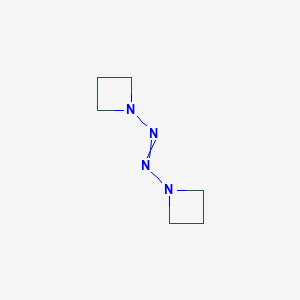

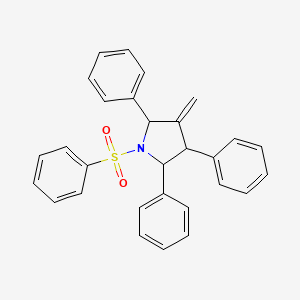

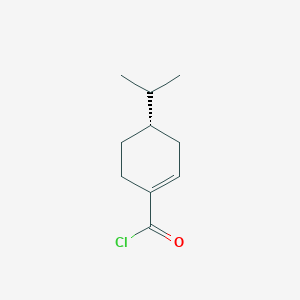
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
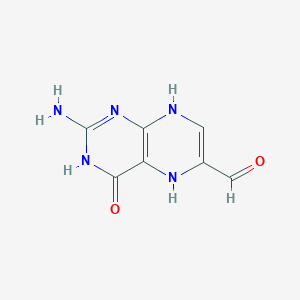
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
